

2-Methoxy-N-methylaniline: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxy-N-methylaniline

Cat. No.: B082676

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Application Note AN2025-12-24

Introduction

2-Methoxy-N-methylaniline is a valuable substituted aniline that serves as a key building block in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a methoxy group ortho to an N-methylated amine on a benzene ring, provides a unique combination of electronic and steric properties that are advantageous for the construction of complex molecular architectures. This intermediate is particularly useful in the synthesis of kinase inhibitors, antipsychotics, and other therapeutic agents. The presence of the N-methyl group can enhance metabolic stability and modulate the pharmacological activity of the final drug molecule. This document outlines the applications of **2-Methoxy-N-methylaniline** in pharmaceutical synthesis, providing detailed experimental protocols and quantitative data for key transformations.

Synthetic Applications

2-Methoxy-N-methylaniline is a versatile precursor for the synthesis of a range of pharmaceutical scaffolds. Its nucleophilic nitrogen atom readily participates in coupling reactions, while the aromatic ring can be further functionalized.

1. Synthesis of Kinase Inhibitors:

Substituted anilines are crucial components of many kinase inhibitors, often forming the "hinge-binding" motif that interacts with the ATP-binding site of the kinase. **2-Methoxy-N-methylaniline** can be utilized in the synthesis of potent and selective kinase inhibitors. For instance, in the development of inhibitors for Casein Kinase 2 (CSNK2A), a related compound, 2-methoxyaniline, was shown to be an effective isosteric replacement for larger heterocyclic systems, improving overall kinase selectivity.^[1] The N-methyl group in **2-Methoxy-N-methylaniline** can further enhance binding affinity and pharmacokinetic properties.

2. Precursor for Heterocyclic Scaffolds:

The aniline moiety is a common starting point for the construction of various nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.^[2] Cyclization reactions involving the amine and ortho-methoxy group can be envisioned to form benzoxazine or other related heterocyclic systems.

3. Intermediate in the Synthesis of Bioactive Molecules:

While direct large-scale synthesis of blockbuster drugs from **2-Methoxy-N-methylaniline** is not widely documented, its structural motifs are present in various bioactive molecules. For example, the related 2-(2-methoxyphenoxy)ethanamine is a key intermediate in the synthesis of the beta-blocker Carvedilol.^{[3][4][5]} Methodologies used for the synthesis and manipulation of this related compound can often be adapted for **2-Methoxy-N-methylaniline**.

Data Presentation

Table 1: N-Methylation of 2-Methoxyaniline to **2-Methoxy-N-methylaniline**

Method	Methylating Agent	Reducing Agent / Catalyst	Solvent	Temperature (°C)	Yield (%)	Reference
Reductive Amination	Formaldehyde (37% aq.)	Sodium Borohydride (NaBH ₄)	Methanol	0 to RT	~95% (estimated)	[6]
Eschweiler-Clarke	Formaldehyde / Formic Acid	-	Water	Reflux	Variable	[6]
Catalytic N-Methylation	Methanol	Ru(II) Complex	-	140	High	[7]

Table 2: Representative Reactions of Substituted Anilines in Pharmaceutical Synthesis

Reaction Type	Substrate	Reagents	Product	Yield (%)	Reference
Amide Coupling	4-Fluoro-2-methoxyaniline	Carboxylic Acid, EDCI, HOBT	Amide	>90%	[6]
Buchwald-Hartwig Amination	2-methoxy-5-nitroaniline	Aryl Halide, Pd catalyst, Ligand	Diaryl Amine	45-55%	[1]
Suzuki Coupling	2,6-diiodopyrazine	(4-(methoxycarbonyl)phenyl)boronic acid	Substituted Pyrazine	Modest	[1]

Experimental Protocols

Protocol 1: Synthesis of **2-Methoxy-N-methylaniline** via Reductive Amination

This protocol is adapted from general procedures for the N-methylation of anilines.[\[6\]](#)

1. Materials:

- 2-Methoxyaniline
- Formaldehyde (37% aqueous solution)
- Sodium Borohydride (NaBH_4)
- Methanol
- Ethyl acetate
- Brine (saturated aqueous NaCl)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

2. Procedure:

- In a round-bottom flask, dissolve 2-methoxyaniline (10 mmol, 1.23 g) in methanol (25 mL).
- Add aqueous formaldehyde solution (12 mmol, 1.0 mL) to the solution.
- Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Cool the reaction mixture to 0°C in an ice bath.
- Slowly add sodium borohydride (15 mmol, 0.57 g) in small portions, maintaining the temperature below 10°C.
- After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 2-3 hours.
- Slowly add water (20 mL) to quench the excess NaBH_4 .

- Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
- Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
- Filter the solution and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **2-Methoxy-N-methylaniline**.

Protocol 2: Amide Coupling with **2-Methoxy-N-methylaniline**

This protocol outlines a standard procedure for forming an amide bond, a common linkage in many drug molecules.

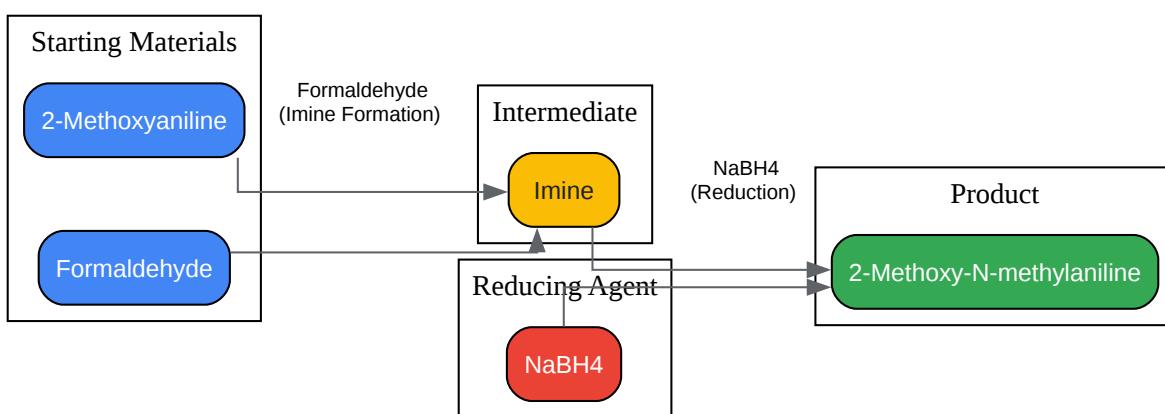
1. Materials:

- **2-Methoxy-N-methylaniline**
- Carboxylic acid of interest
- EDCI·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride)
- HOBT (Hydroxybenzotriazole)
- DIPEA (N,N-Diisopropylethylamine)
- DMF (N,N-Dimethylformamide)
- Ethyl acetate
- 1 N HCl (aqueous)
- Saturated NaHCO₃ (aqueous)
- Brine
- Anhydrous Na₂SO₄

2. Procedure:

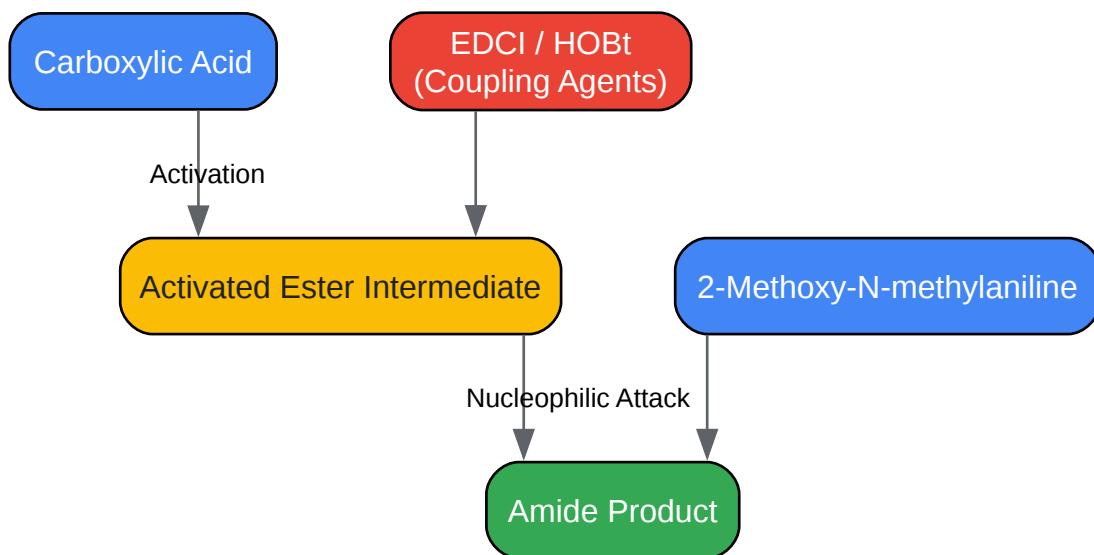
- Dissolve the carboxylic acid (1.0 mmol), EDCI·HCl (1.2 mmol), and HOEt (1.2 mmol) in DMF (10 mL).
- Add DIPEA (2.5 mmol) to the mixture and stir for 5 minutes.
- Add **2-Methoxy-N-methylaniline** (1.1 mmol) to the reaction mixture.
- Stir the reaction at room temperature for 12-24 hours. Monitor by TLC.
- Once the reaction is complete, dilute the mixture with ethyl acetate (50 mL).
- Wash the organic layer sequentially with 1 N HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel chromatography or recrystallization.

Visualizations



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Caption: Reductive amination workflow for the synthesis of **2-Methoxy-N-methylaniline**.



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- To cite this document: BenchChem. [2-Methoxy-N-methylaniline: A Versatile Intermediate in Pharmaceutical Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b082676#2-methoxy-n-methylaniline-as-an-intermediate-in-pharmaceuticals>

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